molecular formula C7H12F4N2 B2814889 1-(2,2,3,3-Tetrafluoropropyl)piperazine CAS No. 23476-98-4

1-(2,2,3,3-Tetrafluoropropyl)piperazine

Cat. No.: B2814889
CAS No.: 23476-98-4
M. Wt: 200.181
InChI Key: JPLYMOHYRZUZST-UHFFFAOYSA-N
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Description

1-(2,2,3,3-Tetrafluoropropyl)piperazine is a fluorinated organic compound with the molecular formula C7H12F4N2 and a molecular weight of 200.18 g/mol. This compound is characterized by the presence of a piperazine ring substituted with a tetrafluoropropyl group, making it a valuable building block in various chemical syntheses.

Preparation Methods

The synthesis of 1-(2,2,3,3-Tetrafluoropropyl)piperazine typically involves the reaction of piperazine with 2,2,3,3-tetrafluoropropyl halides under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(2,2,3,3-Tetrafluoropropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the tetrafluoropropyl group can be replaced with other functional groups using appropriate reagents.

Common reagents and conditions for these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazines.

Scientific Research Applications

1-(2,2,3,3-Tetrafluoropropyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,2,3,3-Tetrafluoropropyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The fluorinated group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

1-(2,2,3,3-Tetrafluoropropyl)piperazine can be compared with other fluorinated piperazines such as:

    This compound dihydrochloride: Similar in structure but with different physicochemical properties due to the presence of hydrochloride groups.

    1-(2,2,3,3-Tetrafluoropropyl)-4-methylpiperazine: Contains an additional methyl group, which may alter its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,2,3,3-tetrafluoropropyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F4N2/c8-6(9)7(10,11)5-13-3-1-12-2-4-13/h6,12H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLYMOHYRZUZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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